![molecular formula C17H19N5O2 B12895159 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid CAS No. 87594-75-0](/img/structure/B12895159.png)
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid is a complex organic compound belonging to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core, which is a bicyclic heterocycle, fused with a phenyl group and an aminohexanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyrazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The phenyl group is introduced via electrophilic aromatic substitution reactions, while the aminohexanoic acid moiety is attached through amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Scientific Research Applications
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to modulate protein kinase activity, particularly serum and glucocorticoid-regulated kinase 1 (SGK1). This modulation affects various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b][1,8]naphthyridines
- Quinolinyl-pyrazoles
Uniqueness
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyrazine core with a phenyl group and an aminohexanoic acid moiety.
Properties
CAS No. |
87594-75-0 |
|---|---|
Molecular Formula |
C17H19N5O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]hexanoic acid |
InChI |
InChI=1S/C17H19N5O2/c23-16(24)9-5-2-6-10-18-15-12-19-17-14(21-15)11-20-22(17)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,18,21)(H,23,24) |
InChI Key |
RDKAABQJOHQGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


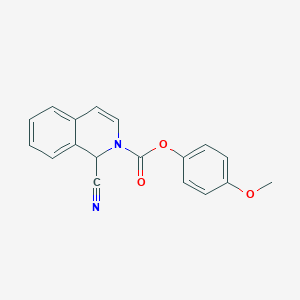
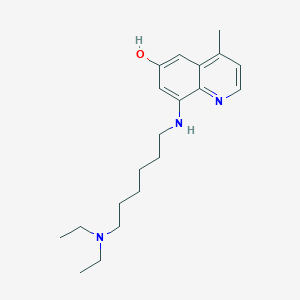
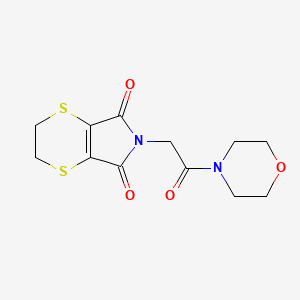
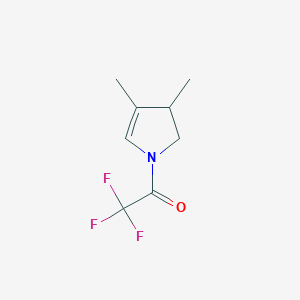
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)
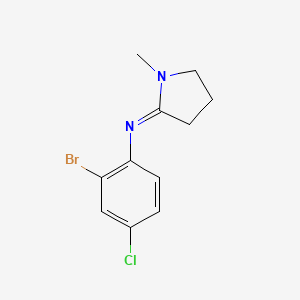
![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)

![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
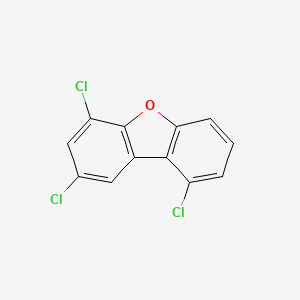
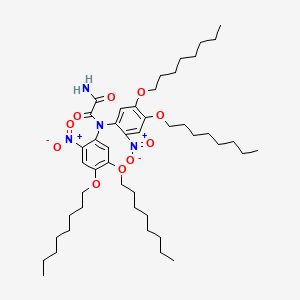
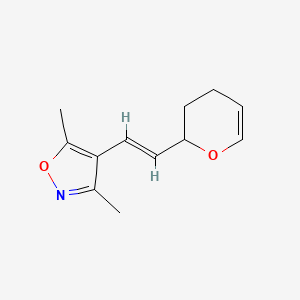
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
